molecular formula C11H18N2O3 B1394070 Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate CAS No. 1287218-45-4

Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate

Cat. No. B1394070
CAS RN: 1287218-45-4
M. Wt: 226.27 g/mol
InChI Key: IINHUIWHDJOGMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of “Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate” is C11 H18 N2 O3 . Its molecular weight is 226.274 .


Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate” are not detailed in the search results. It is used in various applications, including drug development and organic synthesis.


Physical And Chemical Properties Analysis

“Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate” has a molecular formula of C11 H18 N2 O3 and a molecular weight of 226.274 .

Scientific Research Applications

Drug Synthesis and Design

Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate: is a valuable building block in the synthesis of various pharmaceutical compounds. Its piperidine core is a common motif in medicinal chemistry, as piperidine derivatives are present in more than twenty classes of pharmaceuticals . The compound’s structure allows for the introduction of additional functional groups, making it versatile for designing drugs with specific pharmacological properties.

Biological Activity Profiling

The compound’s derivatives can be used to create libraries for high-throughput screening to discover new drugs. Its structural complexity and the presence of multiple functional groups make it an excellent candidate for the synthesis of compounds with potential biological activities, which can be further explored for therapeutic applications .

Chemical Research and Development

In chemical R&D, Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate serves as a starting material for the development of new synthetic methodologies. Researchers can explore various chemical reactions, such as cyclization, cycloaddition, and multicomponent reactions, to derive novel compounds .

Analytical Chemistry

Due to its unique chemical properties, Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate can be used as a standard or reference compound in analytical chemistry. It can help in the development of new analytical methods for the detection and quantification of similar compounds .

Methylation Studies in Cancer Research

The compound’s structure is relevant to methylomics, which is the study of methylation patterns in the genome. It can be used in cancer research to understand the role of methylation in gene regulation and to identify potential biomarkers for cancer diagnosis and treatment .

Neuropharmacology

Piperidine derivatives are known to have neuropharmacological effects. As such, Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate could be used in the synthesis of compounds that target neurological pathways, potentially leading to new treatments for neurodegenerative diseases or psychiatric disorders .

Agrochemical Research

Finally, this compound could be utilized in the development of new agrochemicals. Its structural flexibility allows for the creation of compounds that could serve as pesticides, herbicides, or growth regulators, contributing to agricultural productivity and pest management.

Each of these applications demonstrates the versatility and importance of Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate in scientific research. Its potential to contribute to various fields of study underscores its value as a chemical building block .

properties

IUPAC Name

methyl 5-oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-16-11(15)8-5-10(14)13(7-8)9-3-2-4-12-6-9/h8-9,12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINHUIWHDJOGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate
Reactant of Route 2
Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate
Reactant of Route 3
Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate
Reactant of Route 4
Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate
Reactant of Route 6
Methyl 5-Oxo-1-piperidin-3-ylpyrrolidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.